

Introduction: The Architectural Significance of a Tetrahedral Tecton

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Compound of Interest

Compound Name: *Tetrakis(4-formylphenyl)methane*

Cat. No.: B047715

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In the landscape of molecular engineering and materials science, the design of complex, functional supramolecular structures is paramount. Central to this endeavor is the use of rigid, well-defined molecular building blocks, often referred to as "tectons." **Tetrakis(4-formylphenyl)methane** (TFPM) has emerged as a cornerstone tecton due to its unique structural and chemical attributes. Possessing a perfectly tetrahedral geometry, TFPM consists of a central sp^3 -hybridized carbon atom bonded to four phenyl rings, each functionalized with a reactive aldehyde group at the para position. This precise three-dimensional arrangement makes it an invaluable precursor for constructing highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).^{[1][2]}

The aldehyde functionalities serve as versatile chemical handles for forming robust covalent bonds, typically through imine condensation reactions, leading to crystalline networks with predictable topologies.^{[3][4]} These resulting frameworks exhibit exceptional properties, including high thermal stability, large surface areas, and tunable porosity, making them prime candidates for applications in gas storage and separation, selective catalysis, and sensing.^{[1][5][6]} This guide, intended for researchers and development scientists, provides a comprehensive overview of the synthesis, characterization, and scientific rationale behind the use of **Tetrakis(4-formylphenyl)methane**.

Synthesis: A Pathway to a Symmetrical Building Block

The most efficient and widely adopted synthesis of **Tetrakis(4-formylphenyl)methane** begins with a commercially available precursor, Tetrakis(4-bromophenyl)methane. The core of the synthetic strategy involves a quadruple halogen-metal exchange followed by electrophilic formylation. This method is advantageous as it often yields a crystalline product that can be purified without the need for column chromatography, a significant benefit for scalability and purity.[2]

Reaction Scheme

The overall transformation from the bromo-precursor to the final aldehyde product is illustrated below.

Caption: Synthetic route to **Tetrakis(4-formylphenyl)methane**.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[2]

Materials & Reagents:

- Tetrakis(4-bromophenyl)methane
- n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 1 M aqueous solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄), anhydrous
- Schlenk flask and standard glassware, oven-dried

- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup: To a 500 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Tetrakis(4-bromophenyl)methane (e.g., 5.0 g, 7.86 mmol). Seal the flask, and cycle between vacuum and an inert atmosphere (N₂) three times to ensure an oxygen-free environment.
- Dissolution: Add 200 mL of anhydrous THF to the flask via cannula or syringe. Stir the mixture at room temperature until the solid is fully dissolved.
- Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (2.5 M in hexanes, e.g., 14.1 mL, 35.4 mmol, 4.5 eq.) dropwise over 20 minutes using a syringe.
 - Expert Insight: This step is the most critical. The low temperature is essential to control the highly exothermic halogen-metal exchange reaction and prevent unwanted side reactions, such as the degradation of the organolithium intermediate. Anhydrous conditions are mandatory as organolithium reagents react violently with water.
- Reaction Incubation: Stir the resulting mixture at -78 °C for an additional 45 minutes to ensure the complete formation of the tetralithiated intermediate.
- Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (e.g., 5.0 mL, 64.5 mmol, 8.2 eq.) dropwise via syringe.
 - Expert Insight: DMF acts as the formylating agent. The lone pair on the nitrogen atom attacks the organolithium species, and subsequent collapse of the tetrahedral intermediate followed by acidic workup yields the aldehyde. An excess is used to ensure all four sites are formylated.
- Warm-up: After the DMF addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 16 hours).

- Quenching & Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
 - Expert Insight: The bicarbonate wash is crucial for neutralizing any remaining acid and removing residual DMF.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane or ethyl acetate) to yield **Tetrakis(4-formylphenyl)methane** as a white or off-white crystalline solid. The high symmetry of the molecule facilitates crystallization, often precluding the need for chromatography.^[2]

Structural and Purity Characterization

Confirming the identity and purity of the synthesized **Tetrakis(4-formylphenyl)methane** is a self-validating process where multiple analytical techniques provide complementary information.

Characterization Data Summary

Technique	Parameter	Expected Result	Purpose
^1H NMR	Chemical Shift (δ)	~ 10.0 ppm (s, 4H, -CHO), ~ 7.9 ppm (d, 8H, Ar-H), ~ 7.5 ppm (d, 8H, Ar-H)	Confirms proton environment and ratio
^{13}C NMR	Chemical Shift (δ)	~ 192 ppm (C=O), ~ 150 - 130 ppm (Ar-C), ~ 65 ppm (Quaternary C)	Confirms carbon skeleton
FT-IR	Wavenumber (cm^{-1})	~ 1700 cm^{-1} (strong, C=O stretch), ~ 2820 , 2720 cm^{-1} (C-H aldehyde stretch)	Identifies key functional groups
Mass Spec.	Molecular Ion Peak	$m/z \approx 432.14$ [M] $^+$	Confirms molecular weight[7][8]
Elemental	% Composition	C: 80.54%, H: 4.66%, O: 14.80%	Confirms elemental formula ($\text{C}_{29}\text{H}_{20}\text{O}_4$)

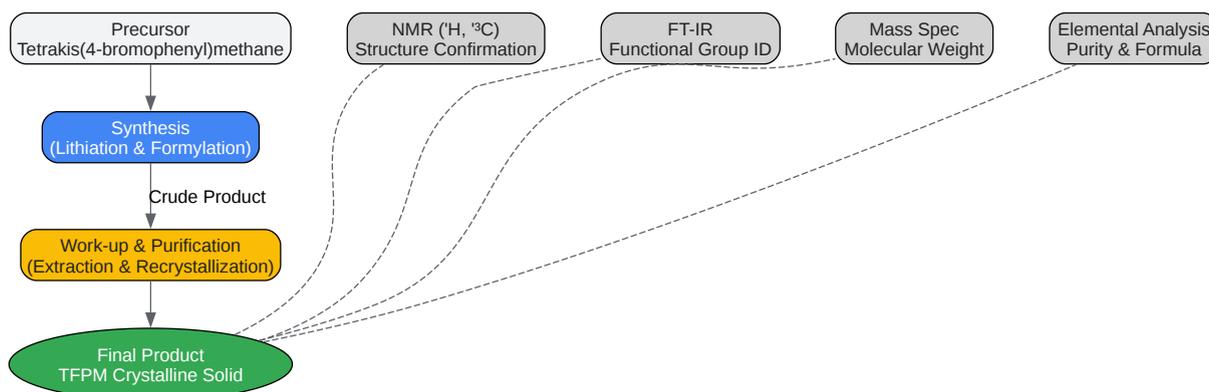
In-depth Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is the first line of analysis. The spectrum should be clean, showing two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet far downfield (around 10.0 ppm) is the unambiguous signature of the four equivalent aldehyde protons. The integration ratio of these peaks (1:2:2) confirms the structure. ^{13}C NMR spectroscopy provides further validation, with a characteristic peak for the carbonyl carbon above 190 ppm and a unique signal for the central quaternary carbon around 65 ppm.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence of the aldehyde functional groups. A strong, sharp absorption band around 1700 cm^{-1} corresponds to the C=O stretching vibration. Additionally, two weaker bands near 2820 cm^{-1} and 2720 cm^{-1} (a Fermi doublet) are characteristic of the C-H bond stretch within the aldehyde group, confirming successful formylation.[9]

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular formula by providing an exact mass that matches the theoretical value for $C_{29}H_{20}O_4$. This technique unequivocally verifies the molecular weight of the target compound.

Integrated Experimental Workflow

The synthesis and characterization process follows a logical, self-validating workflow. Each step builds upon the last, with analytical checks ensuring the success of the previous stage before proceeding.



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Caption: Workflow from synthesis to characterization of TFPM.

Conclusion and Future Outlook

The synthesis of **Tetrakis(4-formylphenyl)methane** via the lithiation-formylation route is a robust and efficient method for producing a key building block in modern materials science. The

tetrahedral symmetry and reactive aldehyde groups make TFPM an ideal candidate for the bottom-up construction of porous crystalline materials.[1][10] The straightforward purification and comprehensive characterization protocol ensure that researchers can obtain high-purity material, which is critical for achieving crystallinity in the resulting frameworks. As the demand for advanced materials for drug delivery, catalysis, and environmental remediation grows, the role of foundational tectons like TFPM will only become more significant, paving the way for the rational design of next-generation functional materials.

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